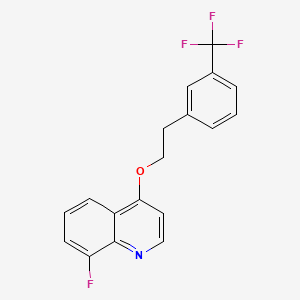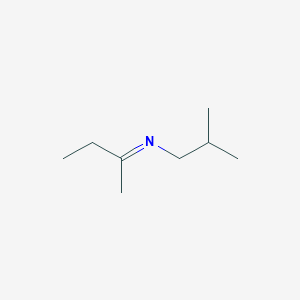
1-Propanamine, 2-methyl-N-(1-methylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- is an organic compound with the molecular formula C8H17N. It is characterized by the presence of an imine group (C=N) and is commonly referred to as an aliphatic imine. This compound is notable for its unique structure, which includes a double bond and several rotatable bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- can be synthesized through the condensation reaction between 2-methylpropanamine and an appropriate aldehyde or ketone. The reaction typically involves the removal of water (dehydration) to form the imine bond (C=N). The reaction conditions often include the use of a dehydrating agent and may be carried out under reflux to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process. The specific methods and conditions can vary depending on the desired scale and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl): Similar structure but different substitution pattern.
Isobutylamine: Contains a similar amine group but lacks the imine functionality.
Diisobutylamine: Another related compound with two isobutyl groups attached to the nitrogen atom.
Uniqueness
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- is unique due to its imine group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and research applications, distinguishing it from other similar amines .
Propiedades
Número CAS |
120343-42-2 |
|---|---|
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)butan-2-imine |
InChI |
InChI=1S/C8H17N/c1-5-8(4)9-6-7(2)3/h7H,5-6H2,1-4H3 |
Clave InChI |
FXVCIYOJJOSTFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
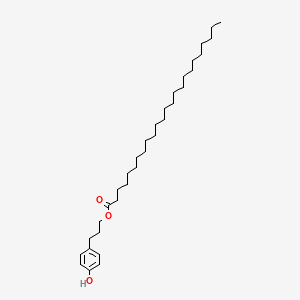

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
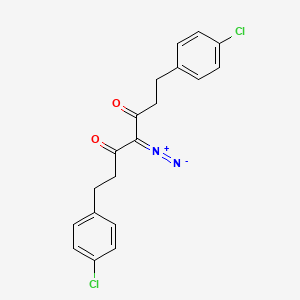
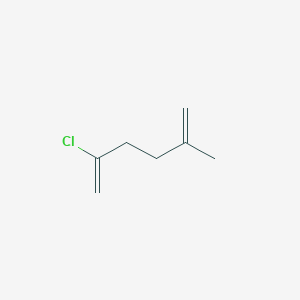
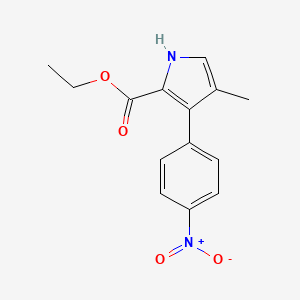
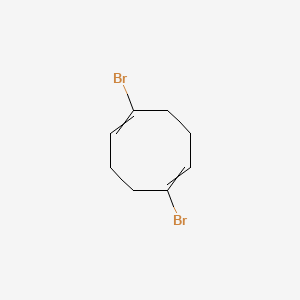
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)

